molecular formula C15H14O3 B8255158 6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde

6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde

Cat. No.: B8255158
M. Wt: 242.27 g/mol
InChI Key: ZNDPVCFUJXFVJE-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde (CAS: 1801989-93-4) is a xanthene derivative with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . The compound features a methoxy group at the 6-position of the xanthene core, which contributes to its electron-donating properties and influences its photophysical and chemical behavior. It is utilized in organic synthesis, particularly in the development of photoelectrochemical materials and fluorescent probes .

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-6-5-10-7-11-3-2-4-12(9-16)15(11)18-14(10)8-13/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDPVCFUJXFVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C3CCCC(=C3O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Step 1: Synthesis of 2-bromocyclohex-1-ene-1-carbaldehyde

    • Reagents : Cyclohexanone, phosphorus tribromide (PBr3\text{PBr}_3), dimethylformamide (DMF), chloroform.

    • Conditions : 0C0^\circ \text{C} to 25C25^\circ \text{C}, 16 hours.

    • Yield : ~70–80% (crude product used directly).

  • Step 2: Cyclocondensation with 2-hydroxy-4-methoxybenzaldehyde

    • Reagents : 2-Bromocyclohex-1-ene-1-carbaldehyde, 2-hydroxy-4-methoxybenzaldehyde, cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3), DMF.

    • Conditions : Room temperature, 16 hours under inert atmosphere.

    • Workup : Filtration, extraction with dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2), column chromatography (petroleum ether:ethyl acetate = 4:1 or CH2Cl2\text{CH}_2\text{Cl}_2:ethyl acetate = 9:1).

    • Yield : 32–75%.

Key Reaction Mechanism

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where Cs2CO3\text{Cs}_2\text{CO}_3 deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde, enabling attack on the electrophilic aldehyde-bearing cyclohexene intermediate.

Optimized Microwave-Assisted Synthesis

A modified approach reduces reaction time and improves yield using microwave irradiation.

Procedure

  • Reagents : 1,2,3-Trimethoxy-5-methylbenzene, 2-methoxybenzoyl chloride, aluminum chloride (AlCl3\text{AlCl}_3).

  • Conditions : Microwave irradiation at 120C120^\circ \text{C}, 6 hours.

  • Workup : Recrystallization from ethanol/petroleum ether.

  • Yield : 63% (vs. 38% under conventional heating).

Advantages

  • Faster reaction kinetics.

  • Reduced side-product formation.

Vohl-Ziegler Bromination and Solvolytic Displacement

This method avoids demethylation challenges associated with traditional routes.

Procedure

  • Step 1: Bromination

    • Reagents : 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one, N\text{N}-bromosuccinimide (NBS), dibenzoyl peroxide (DBP).

    • Conditions : Reflux in CCl4\text{CCl}_4, 2 hours.

    • Yield : 64%.

  • Step 2: Solvolytic Displacement

    • Reagents : 1-Butyl-3-methylimidazolium tetrafluoroborate, water.

    • Conditions : Conventional heating, 2.5 hours.

    • Yield : 51% (over two steps).

Comparative Analysis of Methods

Method Starting Materials Key Reagents Conditions Yield Purification
Friedel-CraftsCyclohexanone, 2-hydroxy-4-methoxybenzaldehydeCs2CO3\text{Cs}_2\text{CO}_3, DMFRT, 16 h32–75%Column chromatography
Microwave-Assisted1,2,3-Trimethoxy-5-methylbenzeneAlCl3\text{AlCl}_3, microwave120°C, 6 h63%Recrystallization
Vohl-Ziegler Bromination3,4-Dimethoxy-1-methyl-9H-xanthen-9-oneNBS, DBPReflux, 2 h51%*Flash chromatography

*Total yield over two steps.

Critical Challenges and Solutions

  • Low Yields in Traditional Methods :

    • Cause : Competing side reactions during cyclocondensation.

    • Solution : Use of high-purity Cs2CO3\text{Cs}_2\text{CO}_3 and anhydrous DMF.

  • Instability of Intermediates :

    • Example : 2-Bromocyclohex-1-ene-1-carbaldehyde degrades at RT.

    • Mitigation : Storage under N2\text{N}_2 at 20C-20^\circ \text{C}.

  • Purification Difficulties :

    • Issue : Co-elution of byproducts in column chromatography.

    • Resolution : Gradient elution (e.g., CH2Cl2\text{CH}_2\text{Cl}_2:ethyl acetate from 9:1 to 4:1) .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include 6-methoxy-2,3-dihydro-1H-xanthene-4-carboxylic acid (from oxidation), 6-methoxy-2,3-dihydro-1H-xanthene-4-methanol (from reduction), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde is a compound of significant interest in scientific research due to its diverse applications in medicinal chemistry, particularly in the development of antitumor agents and fluorescent probes. This article explores its synthesis, biological evaluations, and potential applications, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H14O3
  • CAS Number : 1801989-93-4
  • Molecular Weight : 242.27 g/mol
  • Purity : Typically ≥95% .

Structural Characteristics

The compound features a xanthene core, which is known for its ability to form stable structures with various substituents, enhancing its reactivity and biological activity. The methoxy group at position 6 and the aldehyde group at position 4 are crucial for its chemical behavior.

Antitumor Activity

Recent studies have highlighted the potential of xanthene derivatives, including this compound, as inhibitors of the MDM2-p53 interaction. This interaction is critical in cancer biology since MDM2 is a negative regulator of the p53 tumor suppressor protein.

Case Study: MDM2-P53 Interaction

A study demonstrated that certain xanthene derivatives could disrupt the MDM2-p53 interaction, leading to increased p53 activity and subsequent growth inhibition in human colon adenocarcinoma HCT116 cell lines. The compound was shown to induce G1-phase cell cycle arrest and upregulate p53 target genes .

CompoundMechanism of ActionCell LineEffect
Xanthone 37MDM2 inhibitorHCT116Growth inhibition, G1 arrest
Xanthone 5TAp73 activatorHCT116Induces apoptosis

Fluorescent Probes

This compound has been utilized as a near-infrared fluorescence probe. This application is particularly valuable in biological imaging due to the compound's favorable photophysical properties, allowing for high sensitivity and specificity in detecting biological targets.

Case Study: Imaging Applications

In a recent investigation, derivatives of this compound were synthesized to enhance their fluorescence properties for cellular imaging. The study reported successful application in tracking cellular processes in live cells .

Synthesis of Novel Derivatives

The synthesis of this compound has been optimized for generating various derivatives with improved biological activities. For instance, modifications at the methoxy or aldehyde positions can lead to compounds with enhanced solubility or potency against specific cancer types.

Synthesis Methodology

The synthesis typically involves a Friedel-Crafts acylation reaction using appropriate precursors, followed by purification through chromatography .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a fluorescent probe by undergoing keto-enol tautomerization, which allows it to respond to changes in pH and other environmental factors . This property makes it useful for imaging and diagnostic applications.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Electron-Donating Groups (EDGs): The methoxy (OCH₃) and hydroxyl (OH) groups enhance intramolecular charge transfer (ICT) by donating electrons, leading to red-shifted absorption (753–760 nm) . Diethylamino (N(CH₂CH₃)₂) groups further extend conjugation, enabling near-infrared (NIR) fluorescence (~725 nm) in mitochondrial pH probes .
  • Electron-Withdrawing Groups (EWGs):
    • The carbethoxy (OCO₂Et) group reduces electron density, causing a blue shift (734 nm) due to weakened ICT .

Photophysical Behavior

  • CyOMe (methoxy derivative) and CyOH (hydroxyl derivative) exhibit similar absorption profiles (~753–760 nm), indicating comparable electron-donating strengths .
  • The diethylamino analog’s NIR emission (~725 nm) is critical for biological imaging, as it minimizes background interference .

Organic Semiconductors

  • The methoxy derivative’s planar conjugated structure facilitates charge transfer in D–π–A (donor–π–acceptor) systems, making it suitable for photoelectrochemical microsensors .
  • CyOAc (carbethoxy derivative) serves as a control in structure-activity studies to evaluate substituent effects on ICT .

Fluorescent Probes

  • The diethylamino analog’s oxazolidine switch enables pH-sensitive fluorescence, ideal for mitochondrial pH monitoring .
  • Methoxy and hydroxyl derivatives are less pH-sensitive but valuable for tuning absorption/emission spectra .

Biological Activity

6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde (CAS No. 1801989-93-4) is a xanthene derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O3C_{15}H_{14}O_3, with a molecular weight of 242.27 g/mol. Its structure features a methoxy group at the 6-position and an aldehyde group at the 4-position of the xanthene ring, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that xanthene derivatives, including this compound, possess significant antimicrobial properties. For instance, research conducted on various xanthene compounds isolated from foliar endophytes indicated that these compounds exhibited notable antimicrobial activity against several bacterial strains . The exact mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Antioxidant Activity

Xanthene derivatives are also known for their antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the compound, which contributes to its capacity to scavenge free radicals. This property is particularly relevant in the context of preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

There is emerging evidence that xanthene derivatives can induce apoptosis in cancer cells. A study highlighted the potential of xanthene compounds to inhibit tumor growth in vivo using mouse models with HeLa cells, suggesting that this compound may also have anticancer properties . The mechanism likely involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

StudyFindingsReference
Antimicrobial ActivityDemonstrated significant activity against multiple bacterial strains
Antioxidant PropertiesEffective scavenger of free radicals; potential in oxidative stress prevention
Anti-inflammatory EffectsReduced pro-inflammatory cytokines in vitro
Anticancer ActivityInduced apoptosis in HeLa cells; tumor growth inhibition in mice

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation between β-bromoenal derivatives and substituted benzaldehyde precursors. For example, 6-(diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde (a structural analog) was prepared by reacting β-bromoenal with 4-(diethylamino)-2-hydroxybenzaldehyde in a Cs₂CO₃-DMF solution at room temperature . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), base strength (Cs₂CO₃ vs. K₂CO₃), and temperature. Reaction progress can be monitored via TLC, and purification typically employs column chromatography using ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The aldehyde proton typically resonates at δ 9.8–10.2 ppm (¹H NMR), while the methoxy group appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons in the xanthene scaffold show characteristic splitting patterns in δ 6.5–8.0 ppm. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 242.27 (C₁₅H₁₄O₃) . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic rotational isomers.
  • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of coupling networks and long-range correlations.
  • X-ray Crystallography : If crystallizable, this provides definitive bond lengths and angles .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR shifts and compare with experimental data .

Q. How can this compound be utilized in designing near-infrared (NIR) fluorescent probes for pH sensing?

  • Methodological Answer : The aldehyde group serves as a reactive site for conjugation. For example, it can undergo condensation with indolium salts to form pH-sensitive hemicyanine dyes. The oxazolidine switch in such probes undergoes ring-opening at acidic pH, restoring π-conjugation and NIR fluorescence (emission ~725 nm). Key steps include:

  • Probe Synthesis : Knoevenagel condensation with 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium salt in acetic anhydride at 80°C .
  • Validation : Fluorescence quantum yield measurements, photostability assays, and confocal microscopy for mitochondrial pH imaging .

Q. What are the challenges in achieving regioselective functionalization of the xanthene scaffold, and how can they be addressed?

  • Methodological Answer : The electron-rich xanthene core may lead to overfunctionalization. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) using TBS or acetyl.
  • Catalytic Control : Use Pd-catalyzed C–H activation for selective C4 aldehyde introduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution at the para position relative to the methoxy group .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines).
  • Analytical Monitoring : Track degradation via HPLC (peak area reduction) and LC-MS for byproduct identification.
  • Light Sensitivity : Store aliquots in amber vials under argon and compare with light-exposed samples .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to determine IC₅₀/EC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups in cytotoxicity or enzyme inhibition assays.
  • Principal Component Analysis (PCA) : For multi-parametric datasets (e.g., fluorescence intensity vs. pH) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aldehyde vapors.
  • Spill Management : Neutralize with sodium bisulfite solution and adsorb with vermiculite .
  • Storage : In airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde
Reactant of Route 2
6-Methoxy-2,3-dihydro-1H-xanthene-4-carbaldehyde

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